molecular formula C17H32O2 B13945583 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- CAS No. 55305-37-8

2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro-

Cat. No.: B13945583
CAS No.: 55305-37-8
M. Wt: 268.4 g/mol
InChI Key: GLHIBVZXAHLBAQ-AATRIKPKSA-N
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Description

2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is a synthetic compound belonging to the pyran family. It features a tetrahydro structure with a dodecenyloxy group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is favored due to its versatility and efficiency in producing 2H-pyrans. Additionally, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been employed to synthesize tetrahydropyrans .

Industrial Production Methods: Industrial production of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- often relies on scalable and stereoselective synthetic methods. These methods include the ring-expansion of monocyclopropanated heterocycles and the use of lanthanide triflates as catalysts for intramolecular hydroalkoxylation .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in the formation of tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis .

Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- include Raney nickel for hydrogenation, p-toluenesulfonic acid for ether formation, and cerium ammonium nitrate for the reaction of tertiary diols .

Major Products: The major products formed from these reactions include 2-tetrahydropyranyl ethers, which are resilient to various reactions and can be restored to parent alcohols through acid-catalyzed hydrolysis .

Scientific Research Applications

2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- has several scientific research applications. It exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. Additionally, it has anti-inflammatory and analgesic effects, which could be useful in treating various inflammatory conditions. This compound is also valuable in synthetic chemistry as a building block for synthesizing various compounds.

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is not fully understood. it is believed to interact with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds: . These compounds share structural similarities but differ in their functional groups and specific applications.

Uniqueness: What sets 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- apart is its unique dodecenyloxy group, which imparts distinct chemical and biological properties.

Properties

CAS No.

55305-37-8

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

2-[(E)-dodec-7-enoxy]oxane

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+

InChI Key

GLHIBVZXAHLBAQ-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCOC1CCCCO1

Canonical SMILES

CCCCC=CCCCCCCOC1CCCCO1

Origin of Product

United States

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